N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide
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Overview
Description
N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dioxane ring, an oxazole moiety, and a carboxamide group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the dioxane ring, and finally the introduction of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide: shares similarities with other compounds that have oxazole and dioxane rings.
This compound:
Uniqueness
The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential applications in multiple fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
N-Hydroxy-2-methyl-5-[(5-methyl-2-phenyl-4-oxazolyl)methyl]-1,3-dioxane-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-cancer research. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
1. Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₅N₃O₃
- CAS Number : 1297530-08-5
This compound features a dioxane ring along with an oxazole moiety, which are known for their diverse biological activities.
2. Synthesis
The synthesis of this compound involves multi-step organic reactions. The process typically includes the formation of the oxazole ring followed by the introduction of the dioxane structure. Various synthetic methodologies have been explored to optimize yield and purity.
3.1 Antimicrobial Activity
Research has demonstrated that N-Hydroxy derivatives exhibit significant antimicrobial properties. A study evaluated several derivatives against various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3g | Pseudomonas aeruginosa | 0.21 µM |
3g | Escherichia coli | 0.21 µM |
3g | Micrococcus luteus | Moderate activity |
3g | Candida spp. | Antifungal activity |
The compound showed potent inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .
3.2 Anti-cancer Activity
In addition to its antimicrobial properties, N-Hydroxy derivatives have been investigated for their anti-cancer activity. Studies utilizing MTT assays revealed that specific derivatives exhibited cytotoxic effects on various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 20 |
A549 (lung cancer) | 18 |
These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation .
4. Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between N-Hydroxy derivatives and target proteins involved in bacterial resistance mechanisms. The most active compound demonstrated favorable binding energies with targets such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively.
Key Findings from Docking Studies:
Protein Target | Binding Energy (kcal/mol) | Interaction Type |
---|---|---|
MurD | -8.5 | Hydrogen bonds |
DNA gyrase | -9.0 | Pi-Pi stacking |
These interactions are essential for the antibacterial efficacy of the compound, highlighting its potential as a lead structure for drug development .
5. Case Studies and Research Findings
Several studies have highlighted the biological activity of N-Hydroxy derivatives:
- Antimicrobial Efficacy : A comprehensive evaluation of various derivatives demonstrated that modifications to the oxazole ring significantly affected antimicrobial potency, with certain substitutions enhancing activity against resistant strains.
- Cytotoxicity Profiles : Research focused on assessing cytotoxicity revealed that specific structural features correlate with increased selectivity towards cancer cells versus normal cells, suggesting a promising therapeutic window.
- In Silico Predictions : Computational analyses indicated favorable pharmacokinetic properties for selected derivatives, suggesting good bioavailability and metabolic stability which are crucial for clinical applications .
Properties
IUPAC Name |
N-hydroxy-2-methyl-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1,3-dioxane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-11-14(18-15(24-11)13-6-4-3-5-7-13)8-12-9-22-17(2,23-10-12)16(20)19-21/h3-7,12,21H,8-10H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLCPSRMRHUEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CC3COC(OC3)(C)C(=O)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.